

Technical Support Center: Optimizing DB1976 Dihydrochloride for Cell Viability Assays

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Compound of Interest

Compound Name: DB1976 dihydrochloride

Cat. No.: B10824796

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Welcome to the technical support center for **DB1976 dihydrochloride**. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the concentration of **DB1976 dihydrochloride** in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DB1976 dihydrochloride**?

A1: **DB1976 dihydrochloride** is a potent, cell-permeable inhibitor of the transcription factor PU.1.^{[1][2][3][4][5][6][7]} It binds to AT-rich sequences in DNA, which are commonly found in the binding sites for PU.1, thereby inhibiting its function.^{[1][3]} This inhibition of PU.1-dependent gene transactivation ultimately leads to an induction of apoptosis.^{[1][2][3][4][5][6][7][8]}

Q2: What is a good starting concentration range for **DB1976 dihydrochloride** in a cell viability assay?

A2: Based on available data, a wide concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point would be a serial dilution from 0.1 μM to 200 μM . This range encompasses the reported IC50 values for different cellular effects. For instance, the IC50 for inhibiting PU.1-dependent transactivation is 2.4 μM in HEK293 cells, while the IC50 for growth inhibition in certain AML cells is 105 μM .^{[1][2][3]}

Q3: How should I dissolve and store **DB1976 dihydrochloride**?

A3: **DB1976 dihydrochloride** is soluble in DMSO.^[1] For long-term storage, it is recommended to store the solid compound at 4°C, sealed and away from moisture.^[3] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to six months.^[1]

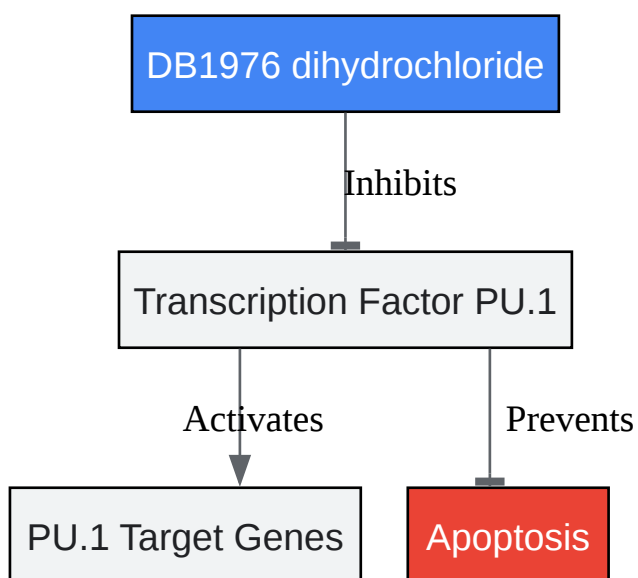
Data Summary

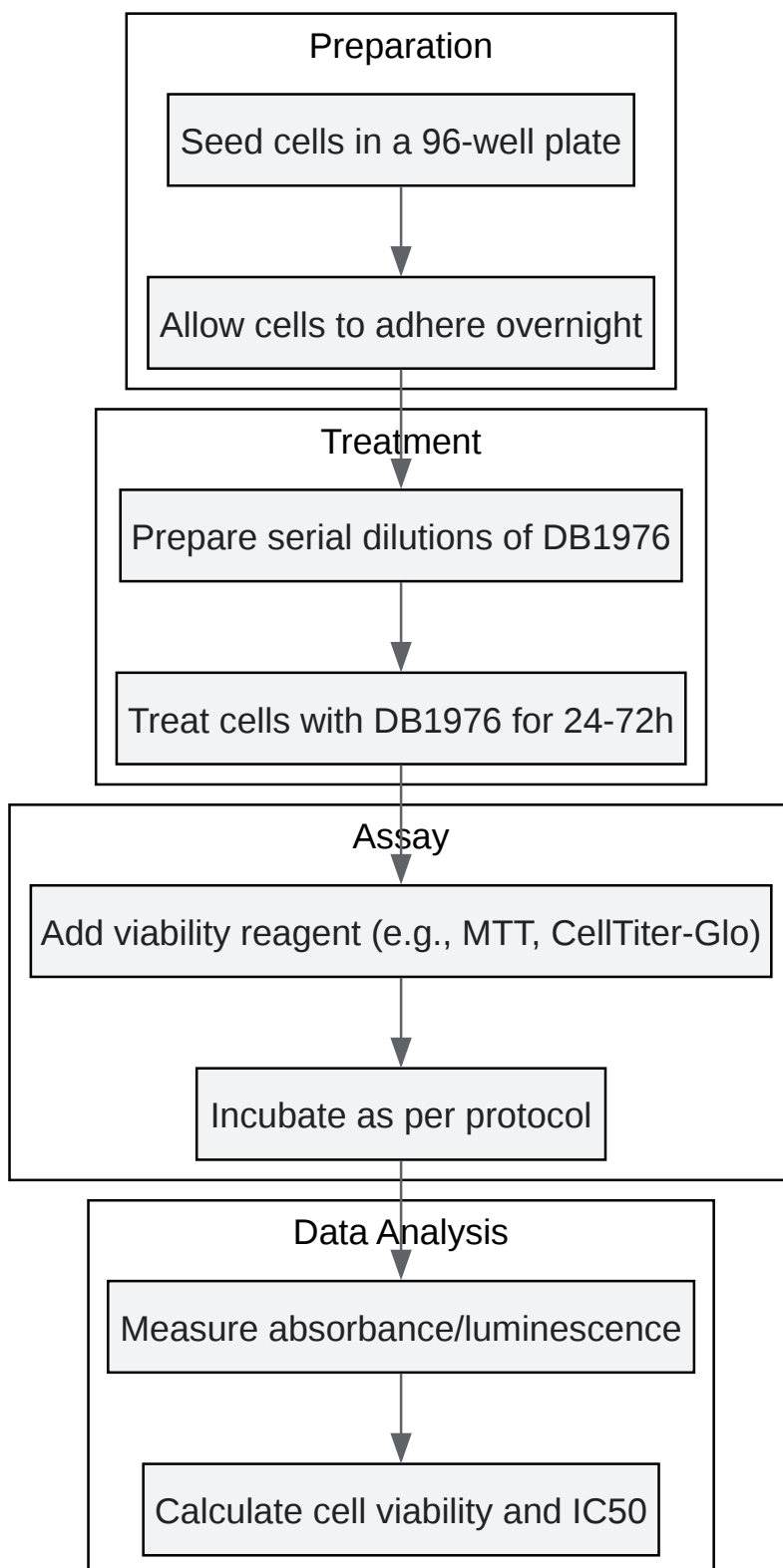
The following table summarizes the reported IC50 values for DB1976, which can help in designing your experiment.

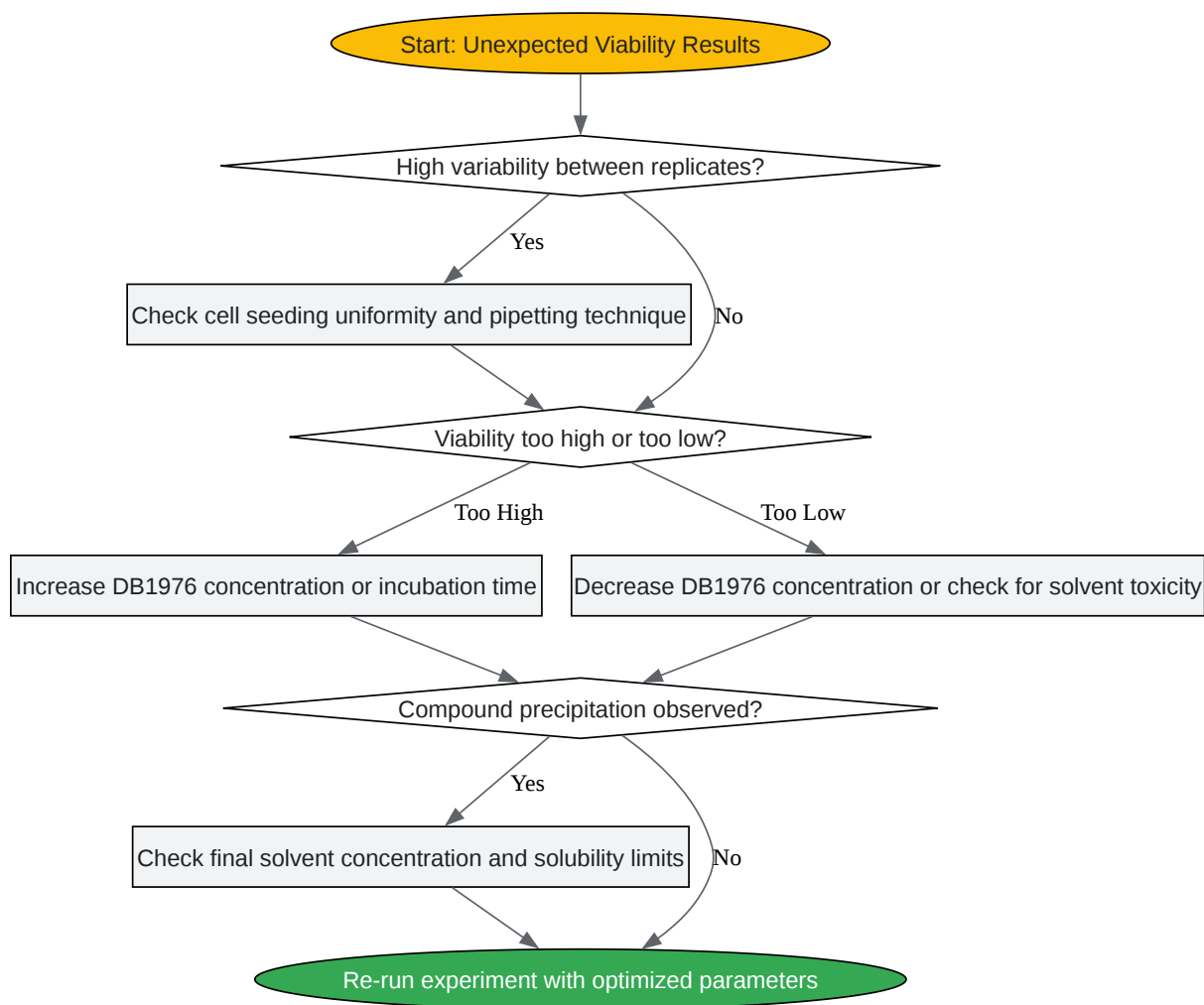
Effect	Cell Line/System	IC50 Value	Reference
PU.1 Binding Inhibition	In vitro	10 nM	^[1] ^[3]
PU.1-dependent Transactivation	HEK293 cells	2.4 μM	^[1] ^[3]
Growth Inhibition	PU.1 URE ^{-/-} AML cells	105 μM	^[1] ^[2] ^[3]
Growth Inhibition	Normal hematopoietic cells	334 μM	^[1] ^[2] ^[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **DB1976 dihydrochloride** and a general workflow for a cell viability experiment.







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